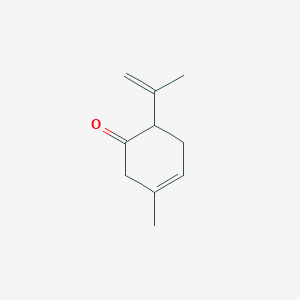
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one, also known as carveol, is a naturally occurring monoterpenoid alcohol. It is found in essential oils of various plants, including spearmint and caraway. This compound is known for its pleasant minty aroma and is used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one can be achieved through several methods. One common method involves the hydrogenation of carvone, which is another monoterpenoid found in caraway and dill seed oils. The reaction typically uses a palladium catalyst under mild conditions to reduce the double bond in carvone, yielding carveol .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in these plants .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone, which is a ketone.
Reduction: It can be reduced to form dihydrocarveol, a saturated alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carvone
Reduction: Dihydrocarveol
Substitution: Allylic halides
Applications De Recherche Scientifique
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and antioxidant properties.
Medicine: Research has shown its potential in chemoprevention of mammary carcinogenesis and antiparkinsonian activity
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antiparkinsonian activity is attributed to its ability to modulate dopamine receptors and inhibit monoamine oxidase enzymes. This leads to an increase in dopamine levels in the brain, alleviating symptoms of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvone: An isomer of carveol, known for its minty aroma and used in flavoring and fragrance.
Dihydrocarveol: A reduced form of carveol, used in the synthesis of other organic compounds.
Menthol: Another monoterpenoid with a minty aroma, widely used in medicinal and cosmetic products.
Uniqueness
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one is unique due to its specific structural features, such as the presence of both an alcohol and an alkene functional group. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-methyl-6-prop-1-en-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,9H,1,5-6H2,2-3H3 |
Clé InChI |
JBVPKJLQZCENCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C(=O)C1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


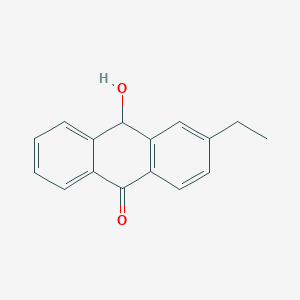

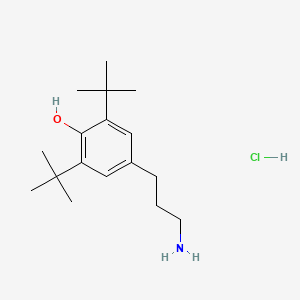
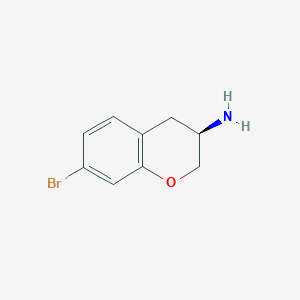


![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)

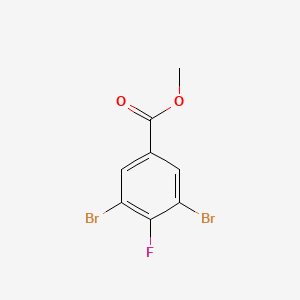
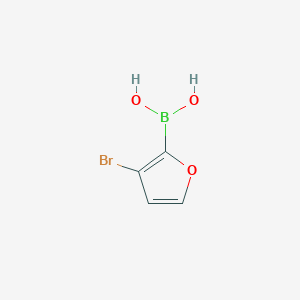
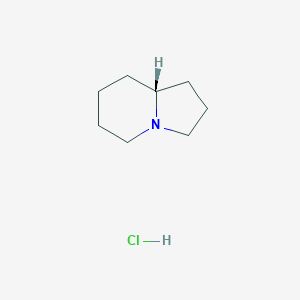
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


